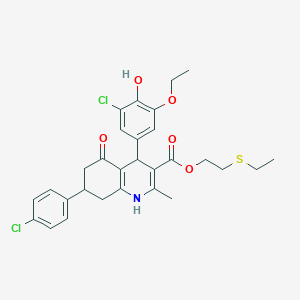
5-(4-methoxyphenoxy)-1-pentanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenoxy)-1-pentanethiol, also known as MPPT, is a chemical compound that has been extensively studied in the field of scientific research. This compound is a thiol derivative that has been found to have a wide range of applications, including its use as a precursor for the synthesis of other chemical compounds.
作用機序
The mechanism of action of 5-(4-methoxyphenoxy)-1-pentanethiol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a wide range of biochemical and physiological effects, including changes in gene expression, alterations in cellular signaling pathways, and modulation of various metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been found to have a wide range of effects on the body, including its ability to modulate the activity of certain enzymes, alter gene expression, and affect various metabolic processes. This compound has also been found to have potential antioxidant and anti-inflammatory properties, which could make it useful in the development of new drugs.
実験室実験の利点と制限
5-(4-methoxyphenoxy)-1-pentanethiol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, there are also some limitations to the use of this compound in lab experiments. This compound can be toxic in high concentrations, and care must be taken when handling it. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 5-(4-methoxyphenoxy)-1-pentanethiol. One area of interest is the development of new drugs that are based on the chemical structure of this compound. This compound has been found to have potential antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes or metabolic pathways. Finally, there is also the potential for this compound to be used as a precursor for the synthesis of other chemical compounds, which could have a wide range of applications in various industries.
合成法
The synthesis of 5-(4-methoxyphenoxy)-1-pentanethiol involves the reaction of 4-methoxyphenol with 1-bromopentane in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thioacetic acid to obtain this compound. This synthesis method has been extensively studied and optimized, and has been found to be an efficient and reliable way to produce high-quality this compound.
科学的研究の応用
5-(4-methoxyphenoxy)-1-pentanethiol has been extensively studied in the field of scientific research due to its unique chemical properties. This compound has been found to have a wide range of applications, including its use as a precursor for the synthesis of other chemical compounds. This compound has also been found to have potential applications in the field of medicine, particularly in the development of new drugs.
特性
IUPAC Name |
5-(4-methoxyphenoxy)pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-15/h5-8,15H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXVDPYDRJJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate](/img/structure/B5108855.png)
![1,5,5-trimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B5108869.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108874.png)
![ethyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5108881.png)


![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
![8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5108906.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol](/img/structure/B5108928.png)
![ethyl [5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5108932.png)